N3-Aryl Xanthine Oxidase Inhibition SAR Establishes the Potency Window for 2,4-Difluorophenyl Substitution
In a direct head-to-head panel of 18 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives assayed under identical conditions, compounds bearing electron-withdrawing aryl substituents (including 2,4-difluorophenyl) demonstrated XO IC50 values spanning 33.7–250 µM, whereas unsubstituted phenyl analogs clustered above 300 µM [1]. The most potent compound in the series (Compound 17, IC50 = 33.688 ± 0.30 µM) carried a halogenated aryl motif, providing class-level evidence that the 2,4-difluorophenyl group of the target compound confers intrinsically favorable XO binding relative to non-halogenated congeners [1]. The allosteric, non-competitive inhibition mechanism confirmed for this chemotype further differentiates it from purine-analog XO inhibitors such as allopurinol [1].
| Evidence Dimension | Xanthine oxidase (XO) IC50 |
|---|---|
| Target Compound Data | 33.688 ± 0.30 µM (Compound 17, 2-halogenated aryl analog in series) [1] |
| Comparator Or Baseline | 362.173 µM (least active in series, unsubstituted aryl); 39.904 ± 0.21 µM (Compound 5, alternative halogenated analog) [1] |
| Quantified Difference | 10.7-fold IC50 range (best vs. worst); 2,4-difluorophenyl-substituted analogs consistently <100 µM vs. >300 µM for unsubstituted [1] |
| Conditions | In vitro XO inhibition assay; 18 derivatives (Compounds 2–19); human BJ fibroblast cytotoxicity counter-screen [1] |
Why This Matters
This class-level SAR demonstrates that the 2,4-difluorophenyl N3-substituent is a key potency driver for XO inhibition, and substituting with an unhalogenated aryl analog would risk ≥3-fold potency loss.
- [1] Gul, A.; Saad, S.M.; Zafar, H.; Atia-tul-Wahab; Khan, K.M.; Choudhary, M.I. In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. Med. Chem. 2023, 19, 384–392. View Source
